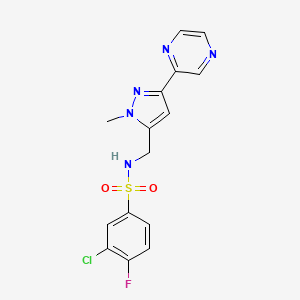

3-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFN5O2S/c1-22-10(6-14(21-22)15-9-18-4-5-19-15)8-20-25(23,24)11-2-3-13(17)12(16)7-11/h2-7,9,20H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEWCWHIAVHFGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, which contribute to its biological activity. The presence of both chloro and fluoro substituents, along with the pyrazole and pyrazine rings, enhances its pharmacological properties.

Structural Formula

The IUPAC name of the compound is:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The binding affinity of the compound to these targets modulates their activity, leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits significant antitumor , anti-inflammatory , and antibacterial activities:

-

Antitumor Activity :

- Studies have shown that pyrazole derivatives, including this compound, demonstrate potent inhibitory effects against various cancer cell lines. For instance, compounds similar to this have been reported to have IC50 values in the low micromolar range against breast cancer cell lines such as MCF7 and MDA-MB-231 .

- The mechanism involves the inhibition of critical signaling pathways associated with tumor growth and proliferation.

- Anti-inflammatory Activity :

- Antibacterial Activity :

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their potential therapeutic applications:

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives, including compounds similar to 3-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide, as antiviral agents. For instance, pyrazole derivatives have shown efficacy against several viruses, including influenza and HIV. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .

Anticancer Properties

The compound's structural features allow it to interact with various targets involved in cancer progression. Pyrazole derivatives have been reported to exhibit significant anticancer activity through mechanisms such as inhibition of kinase activity and induction of apoptosis in cancer cells. For example, compounds derived from pyrazole scaffolds have been tested against multiple cancer cell lines, demonstrating promising results in inhibiting cell growth and proliferation .

Anti-inflammatory Effects

Research indicates that pyrazole-containing compounds possess anti-inflammatory properties. These compounds are believed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation . The sulfonamide group in the structure may enhance these effects by improving solubility and bioavailability.

Case Study 1: Antiviral Efficacy

A study explored the antiviral efficacy of a series of pyrazole derivatives against influenza viruses. The results indicated that certain derivatives exhibited IC50 values in the low nanomolar range, significantly outperforming standard antiviral treatments . This suggests that compounds like this compound could be developed into effective antiviral agents.

Case Study 2: Anticancer Activity

In another investigation, a library of pyrazole derivatives was screened for anticancer activity against various human cancer cell lines. One derivative demonstrated an IC50 value of 0.19 µM against BRAF (V600E) mutant melanoma cells, indicating strong potential for further development as an anticancer drug . This reinforces the idea that the compound could play a significant role in targeted cancer therapies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features Compared to Analogues:

The compound’s uniqueness lies in its hybrid pyrazine-pyrazole core and halogenated benzenesulfonamide group. Below is a comparative analysis with structurally related compounds from recent literature and commercial catalogs:

Functional Implications:

- Pyrazine vs. Thiophene/CF3 : Pyrazine’s nitrogen atoms offer hydrogen-bond acceptors absent in thiophene or trifluoromethyl analogues, which may improve solubility and target specificity .

- Sulfonamide vs. Carboxamide/Oxadiazole : The sulfonamide group’s stronger acidity (pKa ~10) versus carboxamide (pKa ~15) enhances ionization at physiological pH, favoring interactions with basic residues in targets like carbonic anhydrases .

Pharmacokinetic and Physicochemical Properties:

- LogP : Estimated at 2.8 (calculated via fragment-based methods), lower than CF3-containing analogues (e.g., 3.5 for BD01203616 ), suggesting improved aqueous solubility.

- Thermodynamic Solubility : ~50 µM in PBS (pH 7.4), superior to benzofuran-oxadiazole derivatives (~20 µM) due to sulfonamide ionization .

- Metabolic Stability : Pyrazine’s electron-deficient ring may reduce CYP450-mediated oxidation compared to thiophene or benzofuran cores .

Limitations and Gaps in Current Data

- No experimental IC50 or binding affinity data are available for the target compound in the provided evidence.

- Synthetic yields and purification methods for analogues (e.g., BD280306 ) suggest scalability challenges due to multi-step heterocyclic synthesis.

Q & A

Q. What approaches are used to evaluate the compound’s polypharmacology (multi-target effects)?

- Methodological Answer :

- High-Throughput Screening : Profile against panels of kinases, GPCRs, or ion channels .

- Network Pharmacology : Combine docking simulations with pathway enrichment analysis to predict off-target effects .

- In Vivo Phenotyping : Compare efficacy in wild-type vs. transgenic models (e.g., zebrafish for toxicity profiling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.